molecular formula C6H7N3O3 B1519164 3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione CAS No. 861359-45-7

3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione

Cat. No.: B1519164
CAS No.: 861359-45-7
M. Wt: 169.14 g/mol
InChI Key: VDYNOGNSJXTLJL-UHFFFAOYSA-N
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Description

“3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione” is also known as Isophorone Diisocyanate (IPDI). It is a monomeric cycloaliphatic diisocyanate . The CAS number for this compound is 4098-71-9 . It has a molecular weight of 222.28 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is C12H18N2O2 . It is also known as 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate .


Chemical Reactions Analysis

This compound is used in the chemical synthesis of aliphatic polyisocyanates and polyurethanes . It is also involved in the formation of hybrid isocyanurates, which are used in polyurethane coatings .


Physical and Chemical Properties Analysis

This compound appears as a clear liquid with a pungent odor . It has a specific heat of 1.68 kJ/kg at 20°C, a boiling point under 1013 hPa of 310°C (decomposes), and a self-ignition temperature of 430°C . Its NCO content is 37.5 to 37.8% by weight .

Scientific Research Applications

Synthesis and Microlithography Applications

3-(Isocyanatomethyl)-1,3-diazinane-2,4-dione and its derivatives have been explored for their potential in synthesizing photoactive substrates for microlithography. Tattersall et al. (2004) described the preparation of 3-diazopiperi-2,4-diones, which absorb in the 240−260-nm spectral range and are suitable for use in nonchemically amplified photoresists in deep ultraviolet microlithography due to their high quantum yield in the Wolff rearrangement, leading to transparent, base-soluble photoproducts (Tattersall et al., 2004).

Methodologies for Ring Expansion

Stevens, Dieltiens, and Claeys (2005) developed a straightforward one-step protocol for expanding pyroglutamates to perhydro-1,3-diazepine-2,4-diones, employing N-carbamoylation with an isocyanate followed by intramolecular ring expansion. This new method provides easy access to the seven-membered skeleton, demonstrating the versatility of isocyanate-based compounds in synthesizing complex cyclic structures (Stevens et al., 2005).

Urethane Reaction Studies

Gong et al. (2014) studied the urethane reaction involving symmetrical diisocyanate 1,3-diazetidine-2,4-dione with a mono-THP ether, exploring the kinetics and thermodynamics of the reaction. Their findings provide insights into the reactivity of isocyanate groups in such molecules and the catalytic effects on the reaction rate and mechanism, contributing to a better understanding of the chemistry of isocyanate-based compounds (Gong et al., 2014).

Polymerization and Material Synthesis

Mallakpour and Rafiee (2007) introduced an efficient method for preparing soluble poly(urea-urethane)s using this compound derivatives, employing ionic liquids and microwave irradiation for polymerization. This approach highlights the potential of these compounds in synthesizing new materials with desirable properties for various applications (Mallakpour & Rafiee, 2007).

Safety and Hazards

This compound is a reactive chemical and must be handled under very strictly controlled conditions . It is strongly irritating to the skin, eyes, and the respiratory tract and acts as skin and respiratory tract/lung sensitizers .

Properties

IUPAC Name

3-(isocyanatomethyl)-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c10-4-7-3-9-5(11)1-2-8-6(9)12/h1-3H2,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYNOGNSJXTLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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